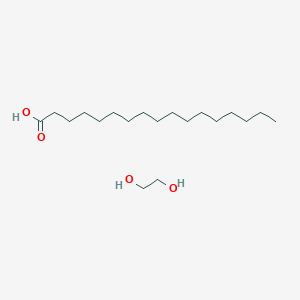

エタン-1,2-ジオール;ヘプタデカン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Ethane-1,2-diol;heptadecanoic acid has diverse applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

Biology: Investigated for its potential as a biocompatible material in drug delivery systems.

Medicine: Explored for its use in developing sustained-release formulations of pharmaceuticals.

Industry: Utilized in the production of specialty polymers and as a plasticizer.

作用機序

Target of Action

Ethane-1,2-diol (Ethylene Glycol): Ethane-1,2-diol, also known as ethylene glycol, is primarily used as a raw material in the manufacture of polyester fibers and for antifreeze formulations . It interacts with various targets, including carbonyl groups, where it forms acetals .

Heptadecanoic Acid: Heptadecanoic acid, or margaric acid, is a saturated fatty acid . It has been found to interact with various cellular targets, including the JAK2/STAT3 signaling pathway .

Mode of Action

Ethane-1,2-diol (Ethylene Glycol): Ethane-1,2-diol reacts with carbonyl groups to form acetals, a reaction that is much more favored by equilibrium than single alcohols due to entropy . This reaction involves several steps, including protonation of the carbonyl, nucleophilic attack by the alcohol, deprotonation to form a hemiacetal, protonation of the alcohol, removal of water, nucleophilic attack by the alcohol, and deprotonation by water .

Heptadecanoic Acid: Heptadecanoic acid has been found to suppress the stemness of MCF-7/SC human breast cancer stem-like cells through JAK2/STAT3 signaling .

Biochemical Pathways

Ethane-1,2-diol (Ethylene Glycol): Ethane-1,2-diol is produced from ethylene, via the intermediate ethylene oxide. Ethylene oxide reacts with water to produce ethane-1,2-diol .

Heptadecanoic Acid: Heptadecanoic acid has been found to suppress interleukin-6 (IL-6)-induced JAK2/STAT3 signaling, induce cell cycle arrest at the sub-G1 phase, and promote caspase-dependent apoptosis in MCF-7/SC .

Pharmacokinetics

Ethane-1,2-diol (Ethylene Glycol): Ethane-1,2-diol is highly soluble in water . It has a log P value of -1.69, indicating its high hydrophilicity .

Heptadecanoic Acid: Information on the pharmacokinetics of heptadecanoic acid is limited. It has been found to inhibit cell proliferation in pc-9 non-small-cell lung cancer cells with acquired gefitinib resistance .

Result of Action

Ethane-1,2-diol (Ethylene Glycol): The formation of acetals by ethane-1,2-diol can protect ketones .

Heptadecanoic Acid: Heptadecanoic acid has been found to significantly inhibit cell proliferation and migration, while promoting apoptosis in PC-9 and PC-9/GR cells .

Action Environment

Ethane-1,2-diol (Ethylene Glycol): Ethane-1,2-diol is a flammable, viscous liquid that is harmful if ingested . It should be used only in well-ventilated areas .

Heptadecanoic Acid: Heptadecanoic acid is a white crystalline solid . Its action can be influenced by environmental factors, including smoking, air pollution, and lifestyle .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethane-1,2-diol;heptadecanoic acid involves the esterification reaction between ethane-1,2-diol and heptadecanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to remove the water formed during the reaction . The general reaction is as follows:

C2H4(OH)2+C17H35COOH→C2H4(OOCC17H35)2+H2O

Industrial Production Methods

Industrial production of ethane-1,2-diol;heptadecanoic acid follows similar principles but on a larger scale. The process involves continuous esterification in a reactor with efficient removal of water to drive the reaction to completion. The product is then purified through distillation or recrystallization .

化学反応の分析

Types of Reactions

Ethane-1,2-diol;heptadecanoic acid can undergo various chemical reactions, including:

Oxidation: The ethane-1,2-diol moiety can be oxidized to form oxalic acid or other oxidation products.

Hydrolysis: The ester bond can be hydrolyzed back to ethane-1,2-diol and heptadecanoic acid under acidic or basic conditions.

Transesterification: The ester can react with other alcohols to form different esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).

Hydrolysis: Acidic hydrolysis uses hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).

Transesterification: Catalysts such as sodium methoxide (NaOCH3) are used.

Major Products

Oxidation: Oxalic acid and other carboxylic acids.

Hydrolysis: Ethane-1,2-diol and heptadecanoic acid.

Transesterification: Various esters depending on the alcohol used.

類似化合物との比較

Similar Compounds

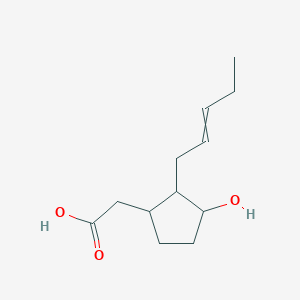

Ethane-1,2-diol (Ethylene Glycol): A simple diol used in antifreeze and polyester production.

Heptadecanoic Acid (Margaric Acid): A saturated fatty acid found in animal fats and some vegetable oils.

Ethylene Glycol Stearate: An ester of ethane-1,2-diol and stearic acid, used in cosmetics and personal care products.

Uniqueness

Ethane-1,2-diol;heptadecanoic acid is unique due to its specific combination of ethane-1,2-diol and heptadecanoic acid, providing distinct physicochemical properties and applications compared to other esters .

特性

IUPAC Name |

ethane-1,2-diol;heptadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2.C2H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;3-1-2-4/h2-16H2,1H3,(H,18,19);3-4H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJQHDWGURXGNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)O.C(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。